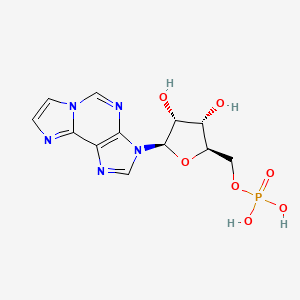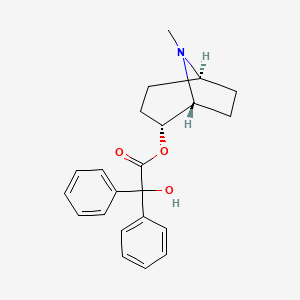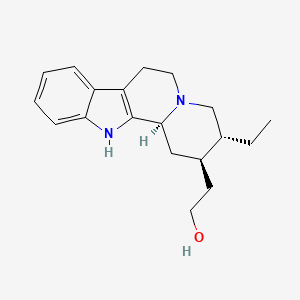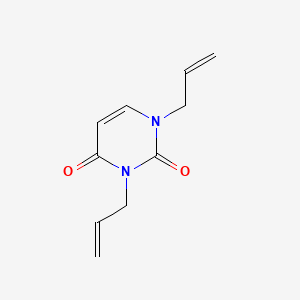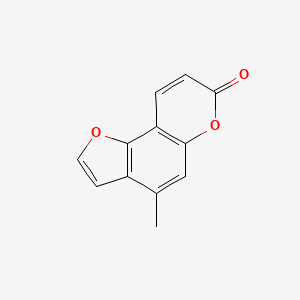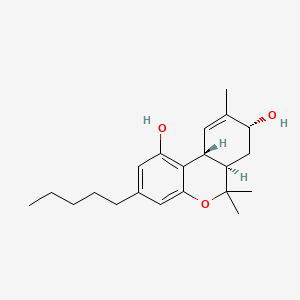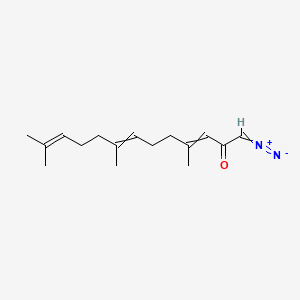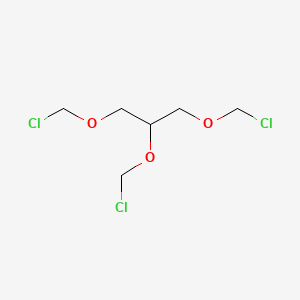
1,2,3-Tris(chloromethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Tris(chloromethoxy)propane is a glycerol ether.
Wissenschaftliche Forschungsanwendungen
Chromatography Applications
- Selective Phase for Chromatography : 1,2,3-Tris (2-cyanoethoxy)-propane serves as a selective phase for cis-trans isomers of oxygen-containing compounds and hydrocarbons in gas-liquid chromatography. It demonstrates an increase in separating efficiency with rising temperature (Belen'kii, Vitenberg, & D'yakonov, 1964).
Environmental and Biological Research
- Biotransformation of Chlorinated Propanes : Research on the biotransformation of various chlorinated propanes, including 1,2,3-trichloropropane, by Methylosinus trichosporium OB3b reveals insights into the environmental behavior of these compounds (Bosma & Janssen, 1998).
Chemistry and Material Science
- Catalyst for Formylation : 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, related to the tri(chloromethoxy) propane, acts as a catalyst in the formylation of alcohols and amines (Ghorbani‐Choghamarani & Akbaripanah, 2012).
- Synthesis of Biscoumarin Derivatives : Propane-1,2,3-triyl tris(hydrogen sulfate) is utilized as a catalyst for synthesizing biscoumarin derivatives, highlighting its role in organic synthesis (Rezaei, Moezzi, & Doroodmand, 2014).
- High Biosourced Epoxy Resin Blends : A study on renewable propane-1,2,3-triyl tris(9-(oxiran-2-yl) nonanoate) and its applications in epoxy resins demonstrates its significance in developing biobased materials (Espinosa, Hanazumi, Stefani, & Ruseckaite, 2020).
Eigenschaften
CAS-Nummer |
38571-73-2 |
|---|---|
Produktname |
1,2,3-Tris(chloromethoxy)propane |
Molekularformel |
C6H11Cl3O3 |
Molekulargewicht |
237.5 g/mol |
IUPAC-Name |
1,2,3-tris(chloromethoxy)propane |
InChI |
InChI=1S/C6H11Cl3O3/c7-3-10-1-6(12-5-9)2-11-4-8/h6H,1-5H2 |
InChI-Schlüssel |
SWXSJBPKOPJPJL-UHFFFAOYSA-N |
SMILES |
C(C(COCCl)OCCl)OCCl |
Kanonische SMILES |
C(C(COCCl)OCCl)OCCl |
Andere CAS-Nummern |
38571-73-2 |
Synonyme |
1,2,3-tris(chloromethoxy)propane |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



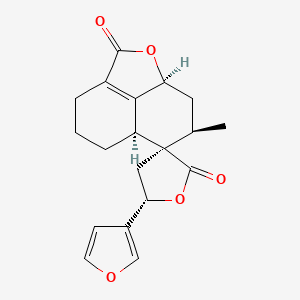
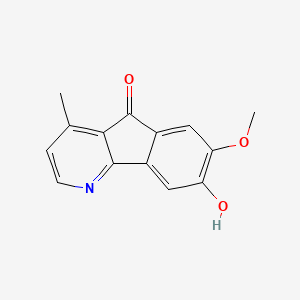
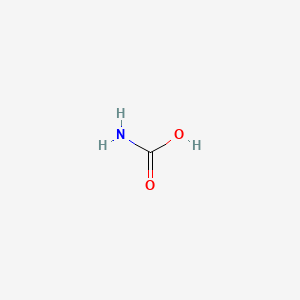
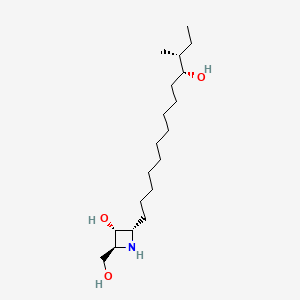
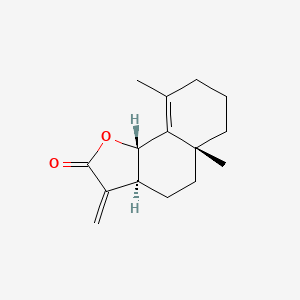
![11-Ethyl-13-(hydroxymethyl)-6,16-dimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1208792.png)
